molecular formula C18H14F2N6O2 B11046177 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11046177
M. Wt: 384.3 g/mol
InChI Key: ZZKRHZSZMIHLJU-UHFFFAOYSA-N
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Description

3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyridine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole ring, the introduction of the difluoromethyl group, and the construction of the oxadiazole ring. Common reagents used in these steps include various acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for producing large quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(DIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]METHYL}-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzimidazole ring, a pyridine moiety, and an oxadiazole ring.

Properties

Molecular Formula

C18H14F2N6O2

Molecular Weight

384.3 g/mol

IUPAC Name

3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H14F2N6O2/c19-15(20)16-23-12-6-1-2-7-13(12)26(16)10-14-24-18(28-25-14)17(27)22-9-11-5-3-4-8-21-11/h1-8,15H,9-10H2,(H,22,27)

InChI Key

ZZKRHZSZMIHLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCC4=CC=CC=N4)C(F)F

Origin of Product

United States

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